Undecyl Ether

Description

Properties

IUPAC Name |

1-undecoxyundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYKVMGAIGVXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195723 | |

| Record name | 1,1'-Oxydiundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43146-97-0 | |

| Record name | 1-(Undecyloxy)undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43146-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Oxydiundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043146970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Oxydiundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxydiundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diundecyl Ether: A Technical Guide for Pharmaceutical Research and Development

Preamble: Navigating the Landscape of Long-Chain Ethers

In the realm of pharmaceutical sciences, the molecular architecture of an excipient or drug delivery vehicle is paramount to its function. While a vast array of chemical entities have been extensively characterized, certain molecules, despite their simple structures, remain less explored. Diundecyl ether falls into this category. This technical guide serves as an in-depth exploration of the physical and chemical properties of diundecyl ether, a long-chain symmetrical ether. In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and extrapolates from the known characteristics of analogous long-chain dialkyl ethers. By providing a robust theoretical framework, this guide aims to empower researchers, scientists, and drug development professionals to anticipate the behavior of diundecyl ether and to design informed experimental investigations.

Molecular Identity and Predicted Physical Properties

Table 1: Predicted Physicochemical Properties of Diundecyl Ether

| Property | Predicted Value/Characteristic | Rationale and Comparative Context |

| Molecular Formula | C₂₂H₄₆O | Based on two C₁₁H₂₃ alkyl groups and one oxygen atom. |

| Molecular Weight | 326.6 g/mol | Calculated from the molecular formula. |

| Physical State | Waxy solid or viscous liquid at room temperature | Long-chain alkanes and ethers with similar molecular weights are typically solids or viscous liquids. The ether linkage introduces a slight polarity but the long alkyl chains dominate the physical state. |

| Boiling Point | High (estimated > 350 °C) | The boiling points of ethers are generally lower than those of corresponding alcohols due to the absence of hydrogen bonding. However, the large molecular weight and significant van der Waals forces between the long alkyl chains will result in a high boiling point.[1] |

| Melting Point | Moderately high | Expected to be higher than shorter-chain dialkyl ethers due to increased van der Waals interactions. |

| Density | Less than 1 g/mL | Ethers are generally less dense than water.[1] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, diethyl ether, chloroform) | The dominant nonpolar character of the two undecyl chains dictates its miscibility. The polar C-O bond is insufficient to impart significant water solubility.[1] |

Synthesis of Diundecyl Ether: The Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of symmetrical and unsymmetrical ethers is the Williamson ether synthesis.[2][3][4] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4] For diundecyl ether, this would involve the reaction of sodium undecoxide with 1-bromoundecane (or another suitable undecyl halide).

Proposed Experimental Protocol: Williamson Synthesis of Diundecyl Ether

-

Preparation of Sodium Undecoxide: Undecan-1-ol is reacted with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The hydrogen gas evolved is carefully vented. The use of a strong base ensures the complete deprotonation of the alcohol to form the alkoxide.[4]

-

Nucleophilic Substitution: 1-Bromoundecane is added to the solution of sodium undecoxide. The reaction mixture is typically heated to facilitate the Sₙ2 reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is then removed under reduced pressure. The crude diundecyl ether can be purified by vacuum distillation or column chromatography.

Caption: Williamson synthesis of diundecyl ether.

Chemical Reactivity and Stability

Ethers are generally considered to be chemically inert, which is a key reason for their widespread use as solvents.[5][6] The C-O bond in ethers is strong, and they are resistant to attack by bases, nucleophiles, and reducing agents. However, they do undergo a few characteristic reactions.

-

Acid-Catalyzed Cleavage: Ethers can be cleaved by strong acids, such as HBr and HI, at elevated temperatures.[7] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For a symmetrical ether like diundecyl ether, this would yield undecan-1-ol and 1-haloundecane.

-

Peroxide Formation: Like many ethers, diundecyl ether is susceptible to autoxidation in the presence of air and light, leading to the formation of explosive peroxides.[6][8] This is a critical safety consideration, and aged samples of ethers should always be tested for the presence of peroxides before heating or distillation.

Caption: Key chemical reactions of diundecyl ether.

Spectroscopic Characterization of Ethers

The structural elucidation of ethers relies heavily on spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an ether is the C-O stretching vibration, which appears as a strong absorption in the fingerprint region between 1050 and 1150 cm⁻¹.[9][10] The absence of a strong, broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹) would help to distinguish an ether from an alcohol or a carbonyl compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the carbons directly attached to the ether oxygen (α-protons) are deshielded and typically resonate in the range of 3.4-4.5 ppm.[9] For diundecyl ether, a triplet at approximately 3.4 ppm would be expected for the -CH₂-O- protons. The remaining methylene and methyl protons of the undecyl chains would appear as a complex set of multiplets in the upfield region (typically 0.8-1.6 ppm).

-

¹³C NMR: The carbon atoms directly bonded to the ether oxygen (α-carbons) are also deshielded and typically appear in the range of 50-80 ppm.[10] The other carbons of the alkyl chains would resonate at higher field strengths.

Applications in Pharmaceutical Research and Drug Development

While specific applications of diundecyl ether are not documented, the general properties of long-chain ethers suggest several potential uses in the pharmaceutical industry.

-

Excipient in Topical Formulations: Due to its high lipophilicity and expected low reactivity, diundecyl ether could serve as an emollient or a vehicle in ointments, creams, and lotions for topical drug delivery.

-

Component of Self-Emulsifying Drug Delivery Systems (SEDDS): The hydrophobic nature of diundecyl ether makes it a potential candidate as the oil phase in SEDDS, which are used to enhance the oral bioavailability of poorly water-soluble drugs.

-

Solvent for Lipophilic Drugs: Ethers are excellent solvents for a wide range of nonpolar compounds.[5][12] Diundecyl ether could be explored as a non-volatile solvent or co-solvent in the formulation of lipophilic active pharmaceutical ingredients (APIs).

-

Drug Delivery Systems: The unique properties of ethers have led to their investigation in various drug delivery systems.[5][13][14] Long-chain ethers can be incorporated into lipid-based nanoparticles or other carrier systems to modulate drug release and improve stability.

Safety and Handling

As with all chemicals, appropriate safety precautions should be taken when handling diundecyl ether. Based on the general properties of ethers, the following should be considered:

-

Peroxide Formation: The potential for peroxide formation necessitates storage in airtight, light-resistant containers.[6][8] Samples should be periodically tested for peroxides, especially before heating.

-

Inhalation: While long-chain ethers are expected to have low volatility, handling in a well-ventilated area is recommended.

-

Skin and Eye Contact: Protective gloves and safety glasses should be worn to prevent skin and eye contact.

Conclusion and Future Perspectives

Diundecyl ether, while not a widely studied compound, represents a class of long-chain symmetrical ethers with predictable physical and chemical properties. Its high lipophilicity, chemical inertness, and potential for synthesis via the well-established Williamson ether synthesis make it an interesting candidate for various applications in pharmaceutical research, particularly in the formulation of poorly soluble drugs and as a component of topical delivery systems. This technical guide provides a foundational understanding of diundecyl ether, based on established chemical principles, to stimulate and guide future experimental investigations into its properties and potential applications. Further research is warranted to experimentally validate the predicted properties and to explore its utility in drug development.

References

- Clinical Significance and Role of Ethers as Anesthetics. Longdom Publishing. [URL: https://www.longdom.org/open-access/clinical-significance-and-role-of-ethers-as-anesthetics-101741.html]

- The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. [URL: https://www.bocsci.com/blog/the-noteworthy-role-of-ethers-green-synthesis-pharmaceutical-uses-and-more/]

- Arça, H. C., Mosquera-Giraldo, L. I., Bi, V., Xu, D., Taylor, L. S., & Edgar, K. J. (2018). Pharmaceutical Applications of Cellulose Ethers and Cellulose Ether Esters. Biomacromolecules, 19(7), 2351–2376. [URL: https://pubmed.ncbi.nlm.nih.gov/29869877/]

- 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.03%3A_Reactions_of_Ethers_-_Acidic_Cleavage]

- What chemical reactions do ethers undergo? - Examples & Equation. CK-12 Foundation. [URL: https://flexbooks.ck12.org/cbook/ck-12-chemistry-flexbook-2.0/section/24.8/primary/lesson/ether-reactions-chem/]

- Williamson Ether Synthesis. Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]

- Williamson ether synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- Key Uses of Ethers in Health Care Industry. Vedantu. [URL: https://www.vedantu.com/chemistry/uses-of-ethers]

- 1,2-Benzenedicarboxylic acid, diundecyl ester. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3648202&Type=IR-SPEC&Index=1#IR-SPEC]

- Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/18%3A_Substitution_and_Elimination_Reactions_II/09.05%3A_The_Williamson_ether_synthesis]

- 9.5. Williamson ether synthesis. Lumen Learning. [URL: https://courses.lumenlearning.com/suny-potsdam-organic-chemistry/chapter/9-5-williamson-ether-synthesis/]

- Ethers. CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chem/25]

- Explain the Uses of Ethers in Different Fields. Unacademy. [URL: https://unacademy.

- Williamson Ether Synthesis. J&K Scientific LLC. [URL: https://jk-scientific.com/en/williamson-ether-synthesis]

- Reactions of Ethers Involving the Alkyl Group. organicmystery.com. [URL: https://www.organicmystery.com/reactions-of-ethers-involving-the-alkyl-group/]

- Ether Reactions. Perlego. [URL: https://www.perlego.com/knowledge/chemistry/ether-reactions/]

- Chemical Properties of 1,2-Benzenedicarboxylic acid, diundecyl ester (CAS 3648-20-2). Cheméo. [URL: https://www.chemeo.com/cid/23-207-1/1-2-Benzenedicarboxylic-acid-diundecyl-ester.html]

- 1,2-Benzenedicarboxylic acid, diundecyl ester. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3648202&Mask=200]

- 1,2-Benzenedicarboxylic acid, diundecyl ester. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3648202&Type=Mass+Spec&Index=1#Mass-Spec]

- 1,2-Benzenedicarboxylic acid, diundecyl ester. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3648202&Type=Phase-Change&Index=1#Phase-Change]

- Diundecyl phthalate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19283]

- (PDF) The role of crown ethers in drug delivery. ResearchGate. [URL: https://www.researchgate.net/publication/331652427_The_role_of_crown_ethers_in_drug_delivery]

- 1,2-Benzenedicarboxylic acid, diundecyl ester. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3648202]

- Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.7b00361]

- Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/27/3/651]

- 1,2-Benzenedicarboxylic acid, diundecyl ester. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?

- Diundecyl phthalate. mzCloud. [URL: https://www.mzcloud.org/compound/Reference8777]

- Diundecyl phthalate CAS#: 3648-20-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6344799.htm]

- Diundecyl Phthalate. Australian Industrial Chemicals Introduction Scheme (AICIS). [URL: https://www.industrialchemicals.gov.

- 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.08%3A_Spectroscopy_of_Ethers]

- Diundecyl phthalate. ECHEMI. [URL: https://www.echemi.

- 18.8 Spectroscopy of Ethers. OpenStax. [URL: https://openstax.org/books/organic-chemistry/pages/18-8-spectroscopy-of-ethers]

- 15.2: Spectroscopy of Ethers. (2020, May 30). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/SUNY_Potsdam/Book%3A_Foundations_of_Organic_Chemistry_(Farmer_and_Ball)/15%3A_Alcohols_Ethers_Epoxides_and_Thiols/15.02%3A_Spectroscopy_of_Ethers]

- Physical Properties of Ether. (2023, January 22). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/14%3A_Ethers_Epoxides_and_Sulfides/14.03%3A_Physical_Properties_of_Ethers]

- DIUNDECYL PHTHALATE. CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/20704]

- Diisoundecyl phthalate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Butyl ether. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Butyl-ether]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. labinsights.nl [labinsights.nl]

- 6. Ethers | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicmystery.com [organicmystery.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Key Uses of Ethers in Health Care Industry | Chemistry Guide [vedantu.com]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Spectroscopic Profile of Diundecyl Ether

This guide provides a comprehensive technical overview of diundecyl ether, intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The content herein is structured to deliver not just data, but a foundational understanding of the molecule's characteristics, synthesis, and spectral behavior, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

Diundecyl ether, also known by its IUPAC name 1,1'-oxybis(undecane), is a symmetrical ether characterized by two undecyl (eleven-carbon) alkyl chains linked by an oxygen atom. This structure imparts significant lipophilicity to the molecule.

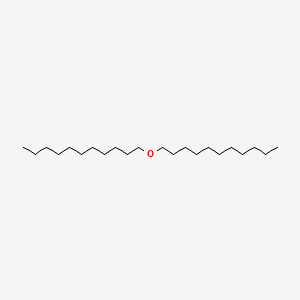

Chemical Structure:

The molecular formula for diundecyl ether is C₂₂H₄₆O.

Figure 1: Chemical structure of diundecyl ether.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₆O | [1][2] |

| Molecular Weight | 326.61 g/mol | [1] |

| CAS Number | 43146-97-0 | [1] |

| Appearance | White to light yellow solid or colorless liquid | [3][4] |

| Melting Point | 24 °C | [5] |

| Boiling Point | 379.9 °C at 760 mmHg | [5] |

| Density | 0.82 g/cm³ | [5] |

Synthesis of Diundecyl Ether: The Williamson Ether Synthesis

The Williamson ether synthesis is the most common and efficient method for preparing symmetrical ethers like diundecyl ether.[6][7] This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[8][9]

Reaction Scheme:

2 CH₃(CH₂)₁₀OH + 2 NaH → 2 CH₃(CH₂)₁₀O⁻Na⁺ + 2 H₂ CH₃(CH₂)₁₀O⁻Na⁺ + CH₃(CH₂)₁₀Br → (CH₃(CH₂)₁₀)₂O + NaBr

Expertise & Experience in Protocol Design:

The choice of reagents and conditions is critical for a successful synthesis. Here, we opt for sodium hydride (NaH) as the base to deprotonate undecanol. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the sodium undecoxide to completion.[10] The choice of 1-bromoundecane as the alkyl halide is predicated on the need for a good leaving group and a primary carbon center to favor the Sₙ2 pathway and minimize competing elimination reactions.[8]

Trustworthiness Through a Self-Validating Protocol:

A robust protocol includes in-process checks and purification steps that validate the reaction's progress and the final product's purity.

Experimental Protocol:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add undecan-1-ol (1 equivalent) to anhydrous tetrahydrofuran (THF).

-

Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium undecoxide.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 1-bromoundecane (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with water and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure diundecyl ether.

Figure 2: Experimental workflow for the synthesis of diundecyl ether.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of diundecyl ether is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.4 | Triplet | 4H | -O-CH₂ - | Protons on the carbon adjacent to the electron-withdrawing oxygen atom are deshielded and shifted downfield.[11][12] |

| ~1.6 | Multiplet | 4H | -O-CH₂-CH₂ - | Protons on the β-carbon are slightly deshielded. |

| ~1.3 | Broad Multiplet | 32H | -(CH₂ )₈- | Protons of the methylene groups in the long alkyl chain overlap to form a broad signal. |

| ~0.9 | Triplet | 6H | -CH₃ | Terminal methyl protons are in a typical alkane environment. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of diundecyl ether, only 11 distinct carbon signals are expected in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~70-75 | C -O | The carbon directly bonded to the oxygen atom is significantly deshielded.[13] |

| ~32 | -C H₂-CH₂-O- | The β-carbon to the oxygen. |

| ~29-30 | -(C H₂)₇- | The central methylene carbons of the undecyl chain, which are in a similar electronic environment and will likely overlap. |

| ~26 | -C H₂-CH₂-CH₂-O- | The γ-carbon to the oxygen. |

| ~23 | -C H₂-CH₃ | The penultimate carbon of the chain. |

| ~14 | -C H₃ | The terminal methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum of diundecyl ether will be dominated by absorptions from the alkyl chains, with a key characteristic peak for the C-O ether linkage.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2950-2850 | Strong | C-H stretch | Characteristic of sp³ C-H bonds in the long alkyl chains.[14][15] |

| 1470-1450 | Medium | C-H bend (scissoring) | Methylene group deformation.[14] |

| 1380-1370 | Medium | C-H bend (rocking) | Methyl group deformation.[14] |

| ~1120 | Strong | C-O stretch | The most diagnostic peak for an ether, representing the stretching of the carbon-oxygen single bond.[11] |

Mass Spectrometry (MS)

The mass spectrum of diundecyl ether is expected to show a weak or absent molecular ion peak due to the lability of the ether linkage upon electron ionization.[16] Fragmentation will primarily occur via cleavage of the C-O bond and α-cleavage of the C-C bond adjacent to the oxygen.

Predicted MS Fragmentation:

| m/z | Fragment | Rationale |

| 326 | [C₂₂H₄₆O]⁺ | Molecular ion (M⁺), likely of very low abundance. |

| 171 | [CH₃(CH₂)₁₀O]⁺ | Cleavage of one of the undecyl chains. |

| 155 | [CH₃(CH₂)₁₀]⁺ | Loss of the undecoxy radical. |

| 43, 57, 71, etc. | [CnH2n+1]⁺ | A series of alkyl fragments from the cleavage of the undecyl chains. |

Conclusion

This guide has provided a detailed examination of the structure, synthesis, and predicted spectroscopic characteristics of diundecyl ether. By combining established synthetic protocols with a thorough analysis of expected spectral data, researchers and drug development professionals are better equipped to identify, synthesize, and characterize this and similar long-chain ether molecules. The principles outlined herein serve as a robust framework for the practical application of chemical knowledge in a laboratory setting.

References

-

PubChem. Undecyl Ether. National Center for Biotechnology Information. [Link]

-

LookChem. N-UNDECYL ETHER. [Link]

-

Cheméo. Chemical Properties of Diundecyl ether (CAS 43146-97-0). [Link]

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

-

Fiveable. Spectroscopy of Ethers. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 11.8: Infrared Spectroscopy. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alkanes. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. MASS SPECTRUM OF ETHERS. [Link]

Sources

- 1. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometric analysis of mono- and dialkyl ethers of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. brainly.com [brainly.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 13. Chemistry of crown ethers: the mass spectra of macrocyclic polyethers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 15. fiveable.me [fiveable.me]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Undecyl Ether

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of undecyl ether, with a primary focus on diundecyl ether as a representative long-chain aliphatic ether. The document is intended for researchers, scientists, and professionals in drug development who utilize ethers as solvents, excipients, or chemical intermediates. The guide elucidates the physicochemical principles governing the solubility of undecyl ether in a diverse range of solvents, from polar protic to nonpolar aprotic systems. A detailed, self-validating experimental protocol for solubility determination via the shake-flask method is provided, alongside a discussion of the theoretical underpinnings of solubility based on intermolecular forces. The octanol-water partition coefficient (LogP) is presented as a key quantitative descriptor of undecyl ether's hydrophobicity.

Introduction: The Physicochemical Landscape of Undecyl Ether

Undecyl ether, and more specifically diundecyl ether ((C₁₁H₂₃)₂O), is a long-chain aliphatic ether characterized by a central oxygen atom flanked by two eleven-carbon alkyl chains. This structure imparts a significant nonpolar character to the molecule, making it a hydrophobic, lipophilic compound. The ether functional group introduces a slight polarity due to the electronegativity of the oxygen atom, which possesses two lone pairs of electrons.[1] This allows undecyl ether to act as a hydrogen bond acceptor, a critical factor in its limited solubility in certain polar solvents.[2] However, the molecule lacks a hydrogen bond donor, which distinguishes its solubility profile from that of corresponding long-chain alcohols.[3]

The extended alkyl chains are dominated by weak van der Waals forces, specifically London dispersion forces, which favor miscibility with nonpolar solvents. Understanding the interplay of these structural features is paramount for predicting and manipulating the solubility of undecyl ether in various solvent systems, a key consideration in formulation science, chemical synthesis, and drug delivery applications.[4]

Theoretical Framework: Intermolecular Forces and the Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a qualitative descriptor of the underlying intermolecular forces at play.[5] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.

The primary intermolecular forces influencing the solubility of undecyl ether are:

-

London Dispersion Forces: These are weak, transient attractive forces arising from temporary fluctuations in electron density. They are the predominant forces in nonpolar molecules and increase with the size and surface area of the molecule. The long alkyl chains of undecyl ether contribute to significant London dispersion forces, favoring its solubility in nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The C-O-C bond in the ether linkage results in a net dipole moment, making ethers moderately polar.[6] This allows for dipole-dipole interactions with other polar molecules.

-

Hydrogen Bonding: While undecyl ether cannot form hydrogen bonds with itself (as it lacks a hydrogen atom bonded to an electronegative atom), the oxygen atom can act as a hydrogen bond acceptor with protic solvents like water and alcohols.[2] This interaction is often not strong enough to overcome the hydrophobic nature of the long alkyl chains, leading to low solubility in highly polar, protic solvents.

The interplay of these forces dictates the solubility of undecyl ether across a spectrum of solvents.

Caption: Intermolecular forces governing undecyl ether solubility.

Quantitative and Qualitative Solubility Profile of Diundecyl Ether

Due to a lack of specific experimental data in publicly available literature, the following table provides a qualitative and semi-quantitative assessment of diundecyl ether's solubility based on established chemical principles.

| Solvent Class | Example Solvents | Predicted Solubility | Dominant Intermolecular Interactions (Solute-Solvent) |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Miscible / Very Soluble | London Dispersion Forces |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane | Soluble | Dipole-Dipole Interactions, London Dispersion Forces |

| Polar Protic | Ethanol, Methanol | Slightly Soluble | Hydrogen Bonding (Acceptor), London Dispersion Forces |

| Highly Polar Protic | Water | Insoluble | Predominantly Hydrophobic Effect |

Octanol-Water Partition Coefficient (LogP): A Measure of Hydrophobicity

The octanol-water partition coefficient (LogP or Kow) is a crucial parameter in drug development and environmental science, quantifying the lipophilicity of a compound.[7] It is the ratio of the concentration of a compound in a mixture of two immiscible solvents, octanol and water, at equilibrium. A high LogP value indicates a preference for the lipid-like (octanol) phase and thus high hydrophobicity.

For diundecyl ether, a predicted LogP value is approximately 9.8 - 10.2 . This very high LogP value confirms its extremely hydrophobic and lipophilic nature, suggesting very low aqueous solubility and high solubility in nonpolar, lipid-like environments.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the solubility of substances, particularly those with low aqueous solubility. The following protocol is based on the principles outlined in the OECD Guidelines for the Testing of Chemicals.[5][8]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation of the Test System:

-

Accurately weigh an excess amount of diundecyl ether into a suitable vessel (e.g., a glass flask with a screw cap). The excess solid should be sufficient to ensure that a saturated solution is formed and that solid material remains after equilibration.

-

Add a precise volume of the chosen solvent to the vessel.

-

Prepare multiple replicate samples for each solvent to ensure the statistical validity of the results.

-

-

Equilibration:

-

Seal the vessels to prevent solvent evaporation.

-

Place the vessels in a constant temperature shaker bath, maintained at the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. For highly hydrophobic compounds like diundecyl ether, this may take 24 to 72 hours. A preliminary study to determine the time to reach equilibrium is recommended.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a controlled temperature. Alternatively, for solvents where centrifugation is not feasible, filtration using a chemically inert filter that does not adsorb the solute may be employed.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of diundecyl ether in the diluted sample using a validated analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

Prepare a calibration curve using standard solutions of known diundecyl ether concentrations to ensure accurate quantification.

-

-

Calculation and Reporting:

-

Calculate the solubility of diundecyl ether in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/L, g/100 mL, or mol/L.

-

Report the mean solubility and the standard deviation from the replicate samples. The pH of the aqueous media should also be reported if relevant.

-

Self-Validating Aspects of the Protocol:

-

Use of Excess Solute: Ensures that the solution is truly saturated at equilibrium.

-

Equilibrium Confirmation: Taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration in the supernatant no longer changes confirms that equilibrium has been reached.

-

Replicate Samples: Allows for the assessment of the precision and reproducibility of the measurement.

-

Validated Analytical Method: Ensures the accuracy and reliability of the concentration determination.

Applications in Drug Development

The solubility of undecyl ether and similar long-chain ethers is a critical consideration in pharmaceutical sciences. Their hydrophobic nature makes them suitable for:

-

Solvents for Nonpolar Active Pharmaceutical Ingredients (APIs): Ethers can be effective solvents for dissolving hydrophobic drug molecules that have poor aqueous solubility.[9]

-

Excipients in Formulations: They can be used as co-solvents or as part of lipid-based drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.[4]

-

Reaction Media in Synthesis: The chemical inertness of ethers makes them excellent solvents for the synthesis of pharmaceutical intermediates and APIs.

Conclusion

Undecyl ether, exemplified by diundecyl ether, is a highly nonpolar and lipophilic molecule. Its solubility is dictated by the dominance of London dispersion forces, leading to high solubility in nonpolar organic solvents and very low solubility in polar solvents, particularly water. The predicted high LogP value further substantiates its hydrophobic character. For researchers and drug development professionals, a thorough understanding of these solubility characteristics, coupled with robust experimental determination using standardized methods like the shake-flask protocol, is essential for the effective utilization of long-chain ethers in scientific and industrial applications.

References

- OECD. (2006). OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing.

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

- OECD. (1981).

- World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based waiver of in vivo bioavailability/bioequivalence studies.

-

EBSCO Information Services. (n.d.). Ethers. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

YouTube. (2020, April 21). Ether Properties. Retrieved from [Link]

-

Functional Groups In Organic Chemistry. (2010, October 6). Retrieved from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 11.2: Intermolecular Forces. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

-

MDPI. (2021). Prediction of Partition Coefficients in SDS Micelles by DFT Calculations. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

EBSCO Information Services. (n.d.). Ethers | Research Starters. Retrieved from [Link]

-

ResearchGate. (2006). Improved Prediction of Octanol−Water Partition Coefficients from Liquid−Solute Water Solubilities and Molar Volumes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.8: Ethers. Retrieved from [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

eScholarship, University of California. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Clinical Significance and Role of Ethers as Anesthetics. Retrieved from [Link]

-

eScholarship, University of California. (2021). Predicting octanol/water partition coefficients using molecular simulation for the SAMPL7 challenge. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). 2.5: Intermolecular Forces and Solubilities. Retrieved from [Link]

Sources

- 1. govinfo.gov [govinfo.gov]

- 2. filab.fr [filab.fr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

Unlocking Potential: A Technical Guide to the Research Applications of Undecyl Ether Derivatives

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of undecyl ether derivatives. Moving beyond a simple recitation of facts, we will delve into the fundamental chemistry, synthesis, and diverse applications of these versatile molecules. Our focus will be on the causality behind experimental choices, providing you with the insights needed to leverage these compounds in your own research endeavors.

The Undecyl Ether Derivative Landscape: Structure and Synthesis

Undecyl ether derivatives are a class of chemical compounds characterized by an eleven-carbon alkyl chain (undecyl group) linked to another molecular moiety via an ether bond. This structure imparts an amphiphilic nature to many of its members, with the long alkyl chain providing hydrophobicity and the ether linkage and other functional groups contributing to its hydrophilic character. This dual nature is the foundation for many of their applications.

The synthesis of undecyl ether derivatives can be broadly categorized into several key reactions, each with its own set of advantages and considerations.

Williamson Ether Synthesis for Polyethylene Glycol Undecyl Ethers

The Williamson ether synthesis is a cornerstone of organic chemistry and is particularly relevant for the synthesis of polyethylene glycol (PEG) undecyl ethers, a widely used class of non-ionic surfactants.[1] This reaction involves the reaction of an alcohol with an alkyl halide in the presence of a base.

Causality Behind Experimental Choices: The choice of a strong base, such as sodium hydride or potassium hydroxide, is crucial to deprotonate the alcohol, forming a highly nucleophilic alkoxide ion. The reaction is typically carried out in an aprotic solvent, like THF or DMF, to avoid solvation of the nucleophile, which would decrease its reactivity. The reaction temperature is often elevated to increase the reaction rate, but care must be taken to avoid side reactions.

Experimental Protocol: Synthesis of Polyethylene Glycol Undecyl Ether

-

Preparation of the Alkoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add undecyl alcohol (1 equivalent) to anhydrous tetrahydrofuran (THF).

-

Slowly add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Etherification: To the resulting sodium undecoxide solution, add a solution of methoxy-polyethylene glycol tosylate (1 equivalent) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench any unreacted sodium hydride by the slow addition of ethanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired polyethylene glycol undecyl ether.

Diagram: Williamson Ether Synthesis of a PEG Undecyl Ether

Caption: Williamson ether synthesis workflow.

Synthesis of Undecyl Glycidyl Ether

Undecyl glycidyl ether is a valuable intermediate and reactive diluent. Its synthesis typically involves the reaction of undecyl alcohol with epichlorohydrin in the presence of a Lewis acid catalyst, followed by dehydrochlorination with a base.[2][3][4]

Causality Behind Experimental Choices: The Lewis acid (e.g., SnCl₄, BF₃·OEt₂) is essential to activate the epoxide ring of epichlorohydrin, making it more susceptible to nucleophilic attack by the undecyl alcohol. The subsequent dehydrochlorination with a strong base, such as sodium hydroxide, facilitates an intramolecular Williamson ether synthesis to form the new epoxide ring of the glycidyl ether. A solvent-free approach using a solid base and a phase-transfer catalyst can be an environmentally friendlier alternative.[2]

Experimental Protocol: Two-Step Synthesis of Undecyl Glycidyl Ether

-

Halohydrin Formation: In a reaction vessel, combine undecyl alcohol (1 equivalent) and a Lewis acid catalyst (e.g., SnCl₄, 0.01 equivalents).

-

Slowly add epichlorohydrin (1.2 equivalents) dropwise while maintaining the temperature at 50-60°C.

-

Stir the mixture for 2-4 hours until the reaction is complete (monitored by GC or TLC).

-

Dehydrochlorination: Cool the reaction mixture to 40°C.

-

Slowly add a 50% aqueous solution of sodium hydroxide (1.5 equivalents) over 1 hour, ensuring the temperature does not exceed 60°C.

-

Continue stirring for an additional 2 hours at 55-60°C.

-

Purification: After cooling, add water to dissolve the salt and separate the organic layer.

-

Wash the organic layer with water until neutral.

-

Remove any unreacted epichlorohydrin and water by vacuum distillation.

-

The resulting undecyl glycidyl ether can be further purified by fractional distillation under reduced pressure.

Physicochemical Properties and Self-Assembly of Undecyl Ether Surfactants

The amphiphilic nature of many undecyl ether derivatives, particularly the alcohol ethoxylates, drives their self-assembly in solution to form micelles. This behavior is fundamental to their application as detergents, emulsifiers, and drug delivery vehicles. Key parameters that govern this behavior are the critical micelle concentration (CMC) and surface tension.

Data Presentation: Physicochemical Properties of Alcohol Ethoxylates

The following table presents representative data on the critical micelle concentration (CMC) and surface tension for a series of alcohol ethoxylates. While not all are undecyl derivatives, the trends are informative for understanding the structure-property relationships.

| Surfactant | Alkyl Chain Length | Ethoxylation Degree (Avg.) | CMC (mM) at 25°C | Surface Tension at CMC (mN/m) at 25°C | Reference |

| FAE-C10E3 | 10 | 2.6 | 0.6589 | 46.6 | [5] |

| FAE-C10E6 | 10 | 6 | 0.8446 | 44.7 | [5] |

| FAE-C12-14E11 | 12-14 | 11 | 0.0409 | 38.7 | [5] |

| FAE-C16-18E11 | 16-18 | 11 | 0.0064 | 36.2 | [5] |

Trustworthiness of the Protocol: The determination of CMC is a self-validating system. The abrupt change in the physical property of the solution (e.g., surface tension, conductivity) as a function of concentration provides a clear and reproducible endpoint.

Diagram: Self-Assembly of Undecyl Ether Surfactants

Caption: Surfactant behavior below and above the CMC.

Research Applications of Undecyl Ether Derivatives

The unique properties of undecyl ether derivatives have led to their exploration in a wide range of research applications, from materials science to drug delivery.

Drug Delivery Systems

Undecyl ether derivatives are promising candidates for various drug delivery applications due to their amphiphilicity and biocompatibility.

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, with droplet sizes typically in the range of 20-200 nm.[6] Undecyl ether-based surfactants are effective at stabilizing these systems, which can encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.[7][8]

Experimental Protocol: Preparation of a Drug-Loaded Nanoemulsion

-

Oil Phase Preparation: Dissolve the hydrophobic drug in a suitable oil (e.g., medium-chain triglycerides) at a specific concentration.

-

Surfactant Mixture: In a separate container, mix the undecyl ether surfactant (e.g., polyethylene glycol undecyl ether) with a co-surfactant (e.g., ethanol) at a predetermined ratio.

-

Titration: Slowly add the oil phase containing the drug to the surfactant/co-surfactant mixture with continuous stirring.

-

Aqueous Phase Addition: Add the aqueous phase (e.g., phosphate-buffered saline) dropwise to the organic phase under constant agitation until a clear and transparent nanoemulsion is formed.

-

Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and drug entrapment efficiency.

The long alkyl chain of undecyl ether derivatives allows them to interact with the lipid matrix of the stratum corneum, the outermost layer of the skin. This interaction can disrupt the highly ordered structure of the lipids, creating a more fluid environment that facilitates the penetration of drugs through the skin.[9][10][11][12]

Mechanism of Action: Undecyl ether derivatives are thought to act as penetration enhancers through several mechanisms:

-

Disruption of Stratum Corneum Lipids: The undecyl chain intercalates into the lipid bilayers of the stratum corneum, increasing their fluidity and permeability.

-

Interaction with Intercellular Proteins: The ether and any polar head groups can interact with keratin, leading to a more open protein conformation.

-

Improved Drug Partitioning: The surfactant properties can increase the solubility of the drug in the stratum corneum.

Polymer and Materials Science

The reactivity of certain undecyl ether derivatives, such as undecyl glycidyl ether, makes them valuable building blocks in polymer and materials science.

Undecyl glycidyl ether can be used to hydrophobically modify biopolymers like chitosan.[13][14][15] The epoxide ring of the glycidyl ether reacts with the primary amine and hydroxyl groups of chitosan, covalently attaching the hydrophobic undecyl chain.

Causality Behind Experimental Choices: The reaction is typically carried out in an acidic medium to dissolve the chitosan. The pH is a critical parameter, as it affects the protonation of the amine groups of chitosan and the reactivity of the epoxide.[14]

Experimental Protocol: Hydrophobic Modification of Chitosan with Undecyl Glycidyl Ether

-

Chitosan Solution Preparation: Dissolve chitosan in a 1% aqueous acetic acid solution with stirring until a homogenous solution is obtained.

-

Reaction: Add undecyl glycidyl ether (in a suitable solvent like ethanol to ensure miscibility) to the chitosan solution. The molar ratio of undecyl glycidyl ether to the glucosamine units of chitosan will determine the degree of substitution.

-

Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Purification: Precipitate the modified chitosan by raising the pH of the solution to ~9 with a sodium hydroxide solution.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product extensively with ethanol and then with water to remove unreacted reagents and byproducts.

-

Lyophilize the purified product to obtain the hydrophobically modified chitosan.

Corrosion Inhibition

Derivatives of undecyl ethers, particularly those containing heterocyclic moieties like imidazole, have shown significant promise as corrosion inhibitors for metals in acidic environments.[16][17][18][19]

Mechanism of Action: The undecyl-substituted imidazole derivatives adsorb onto the metal surface. The long hydrophobic undecyl chain forms a protective barrier, shielding the metal from the corrosive medium. The imidazole ring, with its nitrogen heteroatoms, can also coordinate with the metal surface, further strengthening the adsorption and inhibiting both anodic and cathodic corrosion reactions.[18] The inhibition efficiency generally increases with the concentration of the inhibitor and the length of the alkyl chain.[16][18]

Biocompatibility Considerations

For any application involving biological systems, a thorough evaluation of biocompatibility is paramount. Undecyl ether derivatives, particularly those intended for drug delivery or use in medical devices, must be assessed for their potential toxicity.[20][21][22]

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Culture a relevant cell line (e.g., fibroblasts, keratinocytes) in a suitable medium until confluent.

-

Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Then, expose the cells to various concentrations of the undecyl ether derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. A material is generally considered non-cytotoxic if the cell viability is above 70%.

References

-

Specialty Ethoxylates. (n.d.). Retrieved from [Link]

- Wang, X., et al. (2017). Recent Advances on Inorganic Nanoparticle-Based Cancer Therapeutic Agents. Molecules, 22(2), 269.

- Johansson, E. (2014). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology.

- Rincón-Romero, J. F., et al. (2023). Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. Journal of Molecular Liquids, 376, 121396.

- El-Lateef, H. M. A., et al. (2024). Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions. Scientific Reports, 14(1), 1993.

- Maro, M. B., et al. (2013). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Molecules, 18(10), 12513-12543.

- Haque, J., et al. (2022). Anti-corrosion properties of new imidazolium-based ionic liquids as a function of cation structure. Journal of Molecular Liquids, 347, 118335.

- Application Report: The critical micelle concentrations for a series of alkyl secondary alcohol ethoxylates have been determined by surface tensiometry. (n.d.). KRUSS Scientific.

- Saini, S., et al. (2014). Recent development in Penetration Enhancers and Techniques in Transdermal Drug Delivery System.

- Lgaz, H., et al. (2020). Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. Scientific Reports, 10(1), 3534.

- Harris, J. M., & Martin, N. E. (2007). Laboratory Synthesis of Polyethylene Glycol Derivatives. Journal of Macromolecular Science, Part C: Polymer Reviews, 25(3), 325-373.

- Surface tension and CMC of Shell NEODOL® ethoxyl

- Lgaz, H., et al. (2020). Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. Scientific Reports, 10(1), 3534.

- Veeranarayanan, S., et al. (2021). Nanoparticles for Cancer Therapy: Current Progress and Challenges. Cancers, 13(15), 3829.

- Sharma, G., et al. (2018). Chemical Penetration Enhancers for Transdermal Drug Delivery System. International Journal of Pharmaceutical and Clinical Research, 10(10), 345-353.

- Hu, J., et al. (2025). Imidazolium Ionic Liquids as Corrosion Inhibitors: Insights into Film Impermeability to Corrosive Species.

- Zhang, Q., et al. (2022). Functional Nanoparticles for Enhanced Cancer Therapy. Encyclopedia, 2(3), 1435-1447.

- Kumar, R., et al. (2018). The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. Research and Reviews: A Journal of Pharmaceutical Science, 9(3).

- Chellapa, N., et al. (2016). Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs. Drug Delivery, 23(8), 2911-2921.

- Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618.

- Jayakumar, R., et al. (2012). Approaches for Functional Modification or Cross-Linking of Chitosan.

- Gradishar, W. J. (2006). Albumin-bound paclitaxel: a next-generation taxane. Expert opinion on pharmacotherapy, 7(8), 1041-1053.

- Rincón-Romero, J. F., et al. (2023). Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. Journal of Molecular Liquids, 376, 121396.

- Deb, P. K., et al. (2022). Nanoparticles Use in Cancer Therapy. International Journal of All Research Scientific and Academic, 3(1).

- Pătrașcu, J. M., et al. (2021). Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review). Experimental and Therapeutic Medicine, 22(5), 1-1.

- Al-Haddad, E., et al. (2023). Guidance on the assessment of biocompatibility of biomaterials: Fundamentals and testing considerations.

-

Synthesis of C12/14 Alkyl Glycidyl Ether. (n.d.). Retrieved from [Link]

- Vo, D. N., et al. (2012). Synthesis and Characterization of Polyethylene Glycol Dinitrates.

- Process for the preparation of glycidyl ethers. (1998).

- Tishchenko, G., et al. (2019). Chitosan Gels and Cryogels Cross-Linked with Diglycidyl Ethers of Ethylene Glycol and Polyethylene Glycol in Acidic Media. Biomacromolecules, 20(4), 1645-1657.

- Process for the preparation of glycidyl ethers. (1992). U.S.

- Sharma, N., et al. (2022). Nanoemulsion as Novel Drug Delivery System: Development, Characterization and Application. Journal of Drug Delivery and Therapeutics, 12(4-S), 156-163.

- Al-Adhami, M., & Abbas, A. (2022). Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks. Journal of Controlled Release, 351, 60-77.

- How To Prepare Polyethylene Glycol Solution? (2025, February 17). Chemistry For Everyone. [Video]. YouTube.

- Jassim, M. M., et al. (2025). Assessing the Biocompatibility of Composite Consisting from Polyether Ether Ketone Reinforced by Silicon Carbide Nanofiller. Journal of Babol University of Medical Sciences, 27, e14.

- Shagdarova, B., et al. (2024). Gelation and Cryogelation of Chitosan: Origin of Low Efficiency of Diglycidyl Ethers as Cross-Linkers in Acetic Acid Solutions. Gels, 10(11), 789.

- Sharma, N., et al. (2019). Preparation, Characterization and Applications of Nanoemulsions: An Insight. International Journal of Pharmaceutical Sciences and Research, 10(3), 1000-1011.

- Process for preparation of glycidyl ether. (2000). U.S.

- Application Notes and Protocols: Glycidaldehyde for Chitosan Hydrogel Form

- Lin, W. C., et al. (2008). Biostability and biocompatibility of poly (ether) urethane containing gold or silver nanoparticles in a porcine model. Journal of biomedical materials research. Part A, 84(4), 932-941.

- Zhang, Y., & Kim, D. (2017). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Molecules, 22(12), 2209.

- CHEM 2100L Experiment 7 - Polymer Synthesis. (2020, October 25). [Video]. YouTube.

- Gibaud, S., et al. (2021). Novel Hydrogels Based on the Nano-Emulsion Formulation Process: Development, Rheological Characterization, and Study as a Drug Delivery System. Gels, 7(4), 187.

- Assad, M., & Jackson, J. (2019). Biocompatibility Evaluation of Orthopedic Biomaterials and Medical Devices: A Review of Safety and Efficacy Models.

- Jayakumar, R., et al. (2011). Preparation and characterizations of EGDE crosslinked chitosan electrospun membranes. International Journal of Biological Macromolecules, 49(1), 37-42.

Sources

- 1. researchgate.net [researchgate.net]

- 2. odr.chalmers.se [odr.chalmers.se]

- 3. scribd.com [scribd.com]

- 4. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. japer.in [japer.in]

- 11. jddtonline.info [jddtonline.info]

- 12. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 14. Chitosan Gels and Cryogels Cross-Linked with Diglycidyl Ethers of Ethylene Glycol and Polyethylene Glycol in Acidic Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Imidazolium Ionic Liquids as Corrosion Inhibitors: Insights into Film Impermeability to Corrosive Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Guidance on the assessment of biocompatibility of biomaterials: Fundamentals and testing considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

undecyl ether functional group reactivity

An In-depth Technical Guide to the Undecyl Ether Functional Group: Synthesis, Reactivity, and Applications for Researchers and Drug Development Professionals

Abstract

The undecyl ether functional group, characterized by its long eleven-carbon alkyl chain linked to an oxygen atom, is a pivotal entity in modern organic chemistry and materials science. Its pronounced lipophilicity and general chemical inertness make it a valuable component in the design of advanced materials, drug delivery systems, and as a robust protecting group in complex organic syntheses. This technical guide provides a comprehensive overview of the synthesis, core reactivity, and practical applications of the undecyl ether functional group, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its formation and cleavage, provide field-proven experimental protocols, and explore its role in conferring specific physicochemical properties to molecules.

The Undecyl Ether Moiety: Structure and Intrinsic Properties

The undecyl ether functional group consists of an undecyl group (CH₃(CH₂)₁₀-) bonded to an oxygen atom, which is in turn bonded to another alkyl or aryl substituent (R). The defining feature of this group is its long, hydrophobic alkyl chain.

Physicochemical Characteristics

The incorporation of a long alkyl chain, such as the undecyl group, significantly influences a molecule's physical and chemical properties.[1]

-

Lipophilicity and Solubility : The undecyl chain imparts a high degree of lipophilicity, rendering undecyl ethers highly soluble in non-polar organic solvents and poorly soluble in aqueous media. This property is crucial for applications requiring partitioning into lipid bilayers or non-polar environments.[1]

-

Boiling Point : Due to the increased number of carbon atoms, van der Waals forces are more significant in undecyl ethers compared to their shorter-chain counterparts.[2] This results in relatively high boiling points.

-

Chemical Inertness : Like most ethers, the C-O bond of the undecyl ether is generally stable and unreactive towards many reagents, including dilute acids, bases, and common nucleophiles.[3][4] This stability makes ethers excellent solvents for a wide range of chemical reactions.[5][6]

Synthesis of Undecyl Ethers: The Williamson Ether Synthesis

The most versatile and widely adopted method for the preparation of both symmetrical and unsymmetrical ethers is the Williamson ether synthesis.[1][7][8] This reaction proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[8][9]

Reaction Mechanism

The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide.[10][11] To form an undecyl ether, one can either react sodium undecoxide with an appropriate alkyl halide or use undecyl halide and a different alkoxide. The S_N_2 pathway necessitates the use of a primary alkyl halide to avoid competing elimination reactions (E2), which are prevalent with secondary and tertiary halides.[11]

Experimental Protocol: Synthesis of 1-Methoxyundecane

This protocol describes the synthesis of 1-methoxyundecane from 1-undecanol.

Step 1: Formation of the Alkoxide

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-undecanol (1 equivalent).

-

Dissolve the alcohol in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Slowly add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium undecoxide.

Step 2: S_N_2 Reaction

-

Cool the alkoxide solution back to 0 °C.

-

Add methyl iodide (CH₃I, 1.2 equivalents) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench with water to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-methoxyundecane by vacuum distillation or column chromatography on silica gel.

Visualization of the Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of 1-methoxyundecane via Williamson ether synthesis.

Core Reactivity of the Undecyl Ether Functional Group

While generally unreactive, undecyl ethers undergo a few key reactions, primarily cleavage of the C-O bond under harsh conditions.[3][12][13]

Acid-Catalyzed Cleavage

The most common reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[3][4][14] Hydrochloric acid (HCl) is generally not effective.[4] The reaction mechanism, either S_N_1 or S_N_2, is dependent on the nature of the alkyl groups attached to the ether oxygen.[3][15]

-

Mechanism :

-

Protonation of the Ether Oxygen : The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol).[3][16]

-

Nucleophilic Attack : The halide anion (I⁻ or Br⁻) then acts as a nucleophile.

-

S_N_2 Pathway : If the carbon adjacent to the oxygen is primary (as in the undecyl group) or methyl, the halide will attack at the less sterically hindered carbon.[4][15] This results in the formation of an alkyl halide and an alcohol.

-

S_N_1 Pathway : If one of the alkyl groups can form a stable carbocation (e.g., tertiary or benzylic), the reaction will proceed via an S_N_1 mechanism.[4][15]

-

-

For a typical undecyl ether where the other substituent is also a primary alkyl group, the cleavage will proceed via an S_N_2 mechanism. If an excess of the hydrohalic acid is used, the alcohol formed will be further converted into an alkyl halide.[14]

Visualization of S_N_2 Ether Cleavage

Caption: Mechanism of acid-catalyzed S_N_2 cleavage of an undecyl ether.

Experimental Protocol: Cleavage of 1-Methoxyundecane

Caution : This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and volatile products.

-

Place 1-methoxyundecane (1 equivalent) in a round-bottom flask fitted with a reflux condenser.

-

Add an excess of concentrated hydroiodic acid (HI, ~57%).

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by GC-MS or TLC.

-

After completion, cool the reaction mixture and dilute with water.

-

Transfer to a separatory funnel and extract with a non-polar solvent like hexane.

-

Wash the organic layer sequentially with water, 10% aqueous sodium thiosulfate solution (to remove excess iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The products, 1-iodoundecane and methanol (which will likely be in the aqueous layer), can be purified by distillation or chromatography if necessary.

Autoxidation

In the presence of atmospheric oxygen, ethers can undergo autoxidation to form hydroperoxides and dialkyl peroxides.[7] This is a radical chain reaction that typically occurs at the carbon atom adjacent to the ether oxygen (the α-carbon). These peroxide byproducts are often unstable and can be explosive when concentrated or heated.[5][7]

Safety Precaution : Ethers, especially older samples, should be tested for the presence of peroxides before distillation or concentration. They should be stored in tightly sealed containers, away from light and heat.[7]

The Undecyl Ether as a Protecting Group

The inherent stability of the ether linkage makes the undecyl ether a suitable protecting group for hydroxyl functionalities in multi-step organic synthesis.[3][17]

-

Protection : The hydroxyl group is converted to an undecyl ether via the Williamson ether synthesis.[18]

-

Stability : The undecyl ether is resistant to a wide range of reaction conditions, including basic, organometallic, and many oxidizing and reducing reagents.

-

Deprotection : The hydroxyl group can be regenerated by cleaving the ether with strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃).[3]

The robustness of the undecyl ether allows for selective deprotection of other more labile protecting groups in its presence, fitting into orthogonal protection strategies.[17]

Applications in Drug Development and Material Science

The long alkyl chain of the undecyl ether group is instrumental in its applications.

-

Drug Delivery : The lipophilic nature of the undecyl chain is exploited in the design of drug delivery systems. For instance, polyethylene glycol (PEG) derivatives with an undecyl ether tail can form micelles for the encapsulation and delivery of hydrophobic drugs.[19]

-

Surfactants and Emulsifiers : Amphiphilic molecules containing a hydrophilic head and a hydrophobic tail, such as an undecyl ether, are effective surfactants. These are crucial in formulations for pharmaceuticals and cosmetics.[20]

-

Advanced Materials : The self-assembly properties of molecules containing long alkyl chains like the undecyl group are utilized in the development of liquid crystals and advanced polymers.[1]

Summary of Undecyl Ether Reactivity

| Reaction | Reagents | Conditions | Products | Mechanism |

| Synthesis | 1. NaH2. Alkyl Halide | Anhydrous THF | Undecyl Ether | S_N_2 |

| Acid-Catalyzed Cleavage | HBr or HI (excess) | Reflux | Alkyl Halides | S_N_1 or S_N_2 |

| Autoxidation | O₂ (air) | Prolonged storage | Hydroperoxides, Peroxides | Radical |

References

-

Ether cleavage - Wikipedia. [Link]

-

Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014-11-19). [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024-03-19). [Link]

-

Acidic cleavage of ethers (SN2) - Master Organic Chemistry. [Link]

-

Ether: Preparation & Reactions - Study.com. [Link]

-

Reactions of Ethers-Ether Cleavage - Chemistry Steps. [Link]

-

9.8: Reactions of Ethers - Chemistry LibreTexts. (2015-07-14). [Link]

-

18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. (2023-09-20). [Link]

-

Ether - Synthesis, Reactions, Uses - Britannica. (2025-12-10). [Link]

-

physical and chemical properties of ethers - Unacademy. [Link]

-

Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers . [Link]

-

What are the physical and chemical properties of ethers? - Quora. (2016-02-26). [Link]

-

Williamson Ether Synthesis . [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). [Link]

-

Williamson ether synthesis (video) - Khan Academy. [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. (2025-03-22). [Link]

-

Chemical Properties of Ethers - BYJU'S. [Link]

-

Williamson ether synthesis - Grokipedia. [Link]

-

Synthesis and Cleavage of Ethers - Longdom Publishing. [Link]

-

Ether Functional Group - ChemTalk. [Link]

-

Reactions of ethers: worked problem (video) - Khan Academy. [Link]

-

Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol - ACS Publications. (2025-12-22). [Link]

-

Protective Groups - Organic Chemistry Portal. [Link]

-

Alcohol Protecting Groups . [Link]

-

Protecting Groups . [Link]

-

Protecting group - Wikipedia. [Link]

-

13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021-03-05). [Link]

-

acetylenic ethers from alcohols and their reduction to z- and e-enol ethers: preparation of - Organic Syntheses Procedure. [Link]

-

Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl 3 ·6H 2 O and 1,1,1,3,3,3-Hexafluoroisopropanol - ResearchGate. (2025-12-25). [Link]

-

Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. [Link]

-

Ch15 : Synthesis of Ethers - University of Calgary. [Link]

-

Organic Chemistry: Structure and Functional Group of Ethers - Jack Westin. [Link]

-

Ethers: Structure and Reactivity - YouTube. (2023-07-18). [Link]

-

13.3 Reactions of Ethers | Organic Chemistry - YouTube. (2021-02-22). [Link]

-

13.3 Reactions of Ethers - Chad's Prep®. [Link]

-